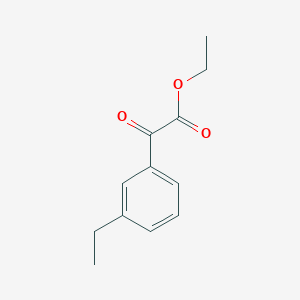

Ethyl 2-(3-ethylphenyl)-2-oxoacetate

Description

Ethyl 2-(3-ethylphenyl)-2-oxoacetate is a substituted α-ketoester characterized by an ethyl group at the meta position of the phenyl ring and an ester functional group. α-Ketoesters, in general, serve as versatile intermediates for pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to participate in diverse transformations .

Key features of this compound include:

Propriétés

IUPAC Name |

ethyl 2-(3-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-6-5-7-10(8-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYQTBFSOBOIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-ethylphenyl)-2-oxoacetate typically involves the esterification of 3-ethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(3-ethylphenyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-ethylphenylacetic acid.

Reduction: 2-(3-ethylphenyl)ethanol.

Substitution: Nitro or halogen-substituted derivatives of the phenyl ring.

Applications De Recherche Scientifique

Ethyl 2-(3-ethylphenyl)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mécanisme D'action

The mechanism of action of ethyl 2-(3-ethylphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. For instance, in enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways.

Comparaison Avec Des Composés Similaires

Key Structural Determinants of Activity

- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) and nitro groups enhance electrophilicity, improving binding to biological targets (e.g., PPARγ, HIV proteases) .

- Amino vs. Ester Linkages: Amino-substituted analogs (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate) show higher specificity for antiviral targets compared to simple esters .

- Steric Effects : Bulky substituents like adamantyl ethers reduce reactivity but improve stability in synthetic applications .

Contradictory Evidence and Limitations

- PPAR Modulation: While some α-ketoesters act as PPARγ agonists (e.g., analogs in ), others with amino linkages exhibit antagonistic effects , suggesting substituent-dependent activity.

- Bioactivity Specificity: Ethyl 2-(4-fluoroanilino)-2-oxoacetate’s role in plant male sterility contrasts with most analogs’ focus on human therapeutics, highlighting application variability.

Activité Biologique

Ethyl 2-(3-ethylphenyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl group attached to a phenyl ring, which is further substituted with a keto group. Its molecular formula is with a molecular weight of 218.24 g/mol. The structure can be represented as follows:

This compound's structural characteristics contribute to its reactivity and interaction with biological systems.

The mechanism of action for this compound primarily involves:

- Enzymatic Interaction : The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol, which may interact with various biological targets.

- Binding Affinity : The presence of the ethyl group on the phenyl ring enhances the compound's binding affinity to specific proteins, influencing several biological pathways.

Biological Activities

Research has indicated that this compound possesses several biological activities:

- Anticancer Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation. For instance, derivatives of keto esters have shown efficacy against breast cancer cells by modulating pathways involved in cell growth and apoptosis.

- Antimicrobial Properties : Compounds with similar structures have been studied for their antibacterial effects. The keto group can participate in redox reactions, which may enhance antimicrobial activity .

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol levels .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Research : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant inhibition of cell growth, attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting potential for development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.